molecular formula C20H20N2O3 B2362235 4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-36-9

4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No.: B2362235
CAS No.: 851404-36-9
M. Wt: 336.391
InChI Key: IHVYVUPWYUWMQM-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methoxy group, a quinoline moiety, and a benzamide structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide and a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the quinoline derivative with an appropriate benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets within cells. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the presence of a hydroxyl group instead of a methoxy group.

    Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar therapeutic applications.

Uniqueness

4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-3-4-15-12-16(20(24)22-18(15)11-13)9-10-21-19(23)14-5-7-17(25-2)8-6-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVYVUPWYUWMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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